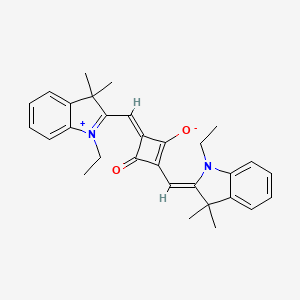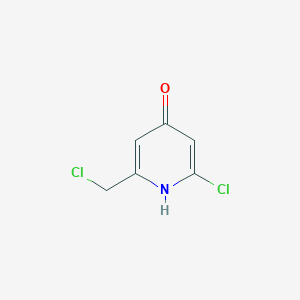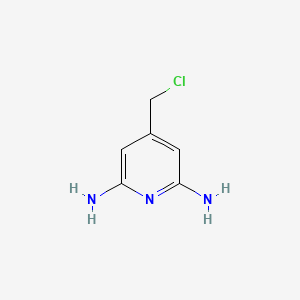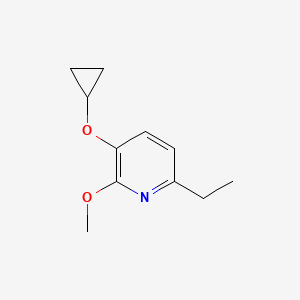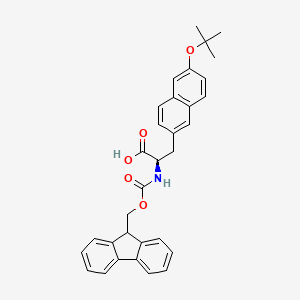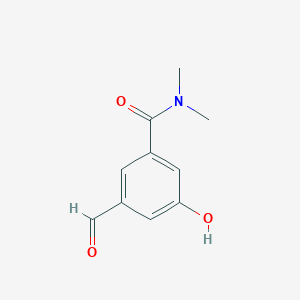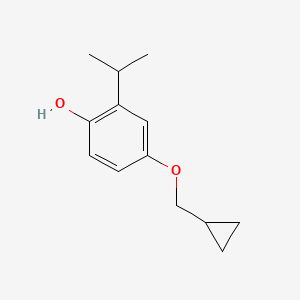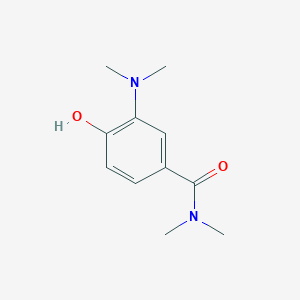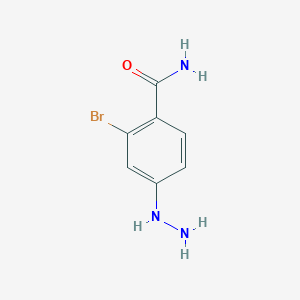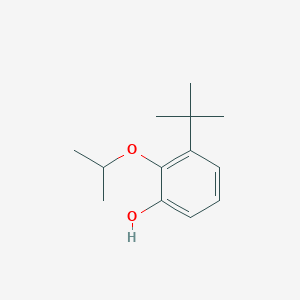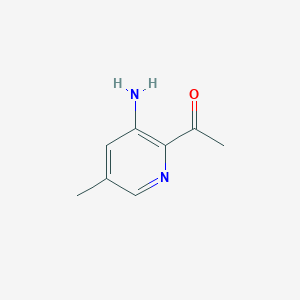
1-(2-Chloro-4-methylpyridin-3-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a halogenated heterocyclic compound, specifically a pyridine derivative, which features a chlorine atom and a methyl group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-methylpyridin-3-YL)ethanone typically involves the chlorination of 4-methylpyridine followed by acylation. One common method includes the reaction of 4-methylpyridine with thionyl chloride to introduce the chlorine atom, followed by the Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Chloro-4-methylpyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of 1-(2-azido-4-methylpyridin-3-YL)ethanone or 1-(2-thio-4-methylpyridin-3-YL)ethanone.
Oxidation: Formation of 1-(2-chloro-4-carboxypyridin-3-YL)ethanone.
Reduction: Formation of 1-(2-chloro-4-methylpyridin-3-YL)ethanol.
科学研究应用
1-(2-Chloro-4-methylpyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of 1-(2-Chloro-4-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: Similar structure but with a fluorine atom instead of a methyl group.
1-(2-Chloro-4-methylthiazol-5-YL)ethanone: Contains a thiazole ring instead of a pyridine ring.
1-(2-Chloro-3-methylpyridin-4-YL)ethanone: Different position of the chlorine and methyl groups on the pyridine ring.
Uniqueness
1-(2-Chloro-4-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC 名称 |
1-(2-chloro-4-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-4-10-8(9)7(5)6(2)11/h3-4H,1-2H3 |
InChI 键 |
SPKNXIJJONFHLX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


